molecular formula C25H34N6O5 B14683422 L-Valyl-L-histidyl-L-prolyl-L-phenylalanine CAS No. 27167-47-1

L-Valyl-L-histidyl-L-prolyl-L-phenylalanine

Cat. No.: B14683422
CAS No.: 27167-47-1
M. Wt: 498.6 g/mol
InChI Key: TZWRZZSJFJASDC-TUFLPTIASA-N
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Description

L-Valyl-L-histidyl-L-prolyl-L-phenylalanine is a tetrapeptide composed of the amino acids valine, histidine, proline, and phenylalanine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-histidyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-histidyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction can restore disulfide bonds to thiol groups.

Scientific Research Applications

L-Valyl-L-histidyl-L-prolyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its biological activity, including enzyme inhibition and receptor binding.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Valyl-L-histidyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.

    L-Isoleucyl-L-prolyl-L-proline: Another peptide with similar inhibitory properties.

Uniqueness

L-Valyl-L-histidyl-L-prolyl-L-phenylalanine is unique due to its specific sequence and the presence of histidine, which can participate in metal ion coordination and other unique interactions. This distinguishes it from other similar peptides and contributes to its specific biological activities.

Properties

CAS No.

27167-47-1

Molecular Formula

C25H34N6O5

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H34N6O5/c1-15(2)21(26)23(33)29-18(12-17-13-27-14-28-17)24(34)31-10-6-9-20(31)22(32)30-19(25(35)36)11-16-7-4-3-5-8-16/h3-5,7-8,13-15,18-21H,6,9-12,26H2,1-2H3,(H,27,28)(H,29,33)(H,30,32)(H,35,36)/t18-,19-,20-,21-/m0/s1

InChI Key

TZWRZZSJFJASDC-TUFLPTIASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Origin of Product

United States

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